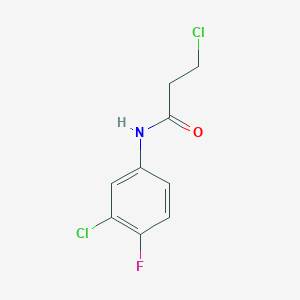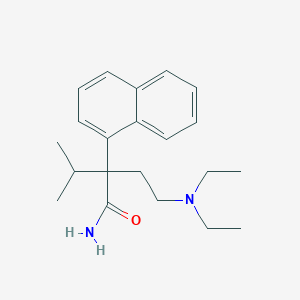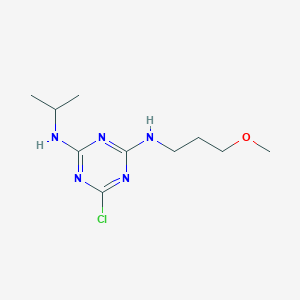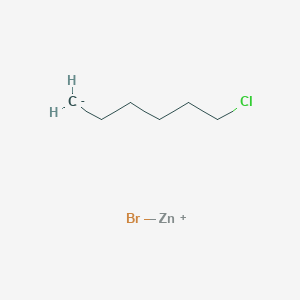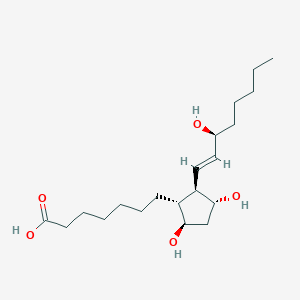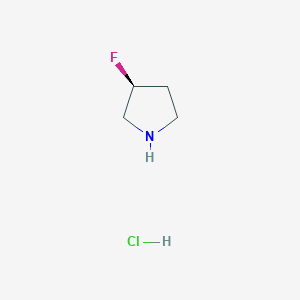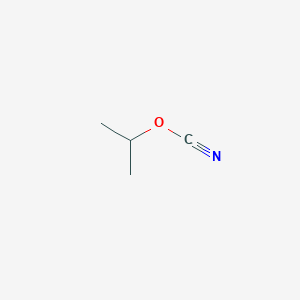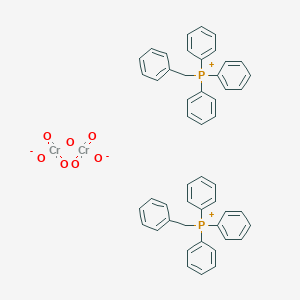
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a coordination complex that contains both chromium and phosphorus atoms, and it has been studied for its potential uses in various fields, including catalysis, materials science, and biochemistry.
Mecanismo De Acción
The mechanism of action of Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is complex and not fully understood. However, it is believed that this compound works by interacting with various enzymes and proteins in the body, thereby altering their activity and function. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium has been shown to have a variety of biochemical and physiological effects. Some of the most significant effects of this compound include its ability to inhibit the activity of certain enzymes, its antioxidant properties, and its potential to modulate the immune system. Additionally, this compound has been shown to have potential therapeutic benefits for a wide range of diseases and conditions, including cancer, diabetes, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium in lab experiments is its unique properties and potential applications. This compound has been shown to exhibit excellent catalytic activity, as well as unique optical and electronic properties. Additionally, this compound has potential therapeutic benefits for a wide range of diseases and conditions, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments, including its high cost, complex synthesis process, and potential toxicity.
Direcciones Futuras
There are many potential future directions for research on Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium. Some of the most promising areas of research include the development of new synthetic methods for this compound, the exploration of its potential therapeutic benefits for various diseases and conditions, and the investigation of its catalytic activity for a wide range of chemical reactions. Additionally, there is potential for this compound to be used in the development of new materials with unique optical and electronic properties. Overall, the future of research on Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is bright, and there is much to be explored in this exciting field of study.
Métodos De Síntesis
The synthesis of Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is a complex process that involves multiple steps. The most common method for synthesizing this compound involves the reaction between chromium(VI) oxide and benzyl(triphenyl)phosphonium chloride. This reaction is typically carried out in the presence of a strong oxidizing agent, such as sodium hypochlorite or potassium permanganate, and a suitable solvent, such as acetonitrile or dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research has been in the field of catalysis, where this compound has been shown to exhibit excellent catalytic activity for a wide range of chemical reactions. Additionally, this compound has been studied for its potential uses in materials science, where it has been shown to have unique optical and electronic properties.
Propiedades
Número CAS |
134863-27-7 |
|---|---|
Nombre del producto |
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
Fórmula molecular |
C50H44Cr2O7P2 |
Peso molecular |
922.8 g/mol |
Nombre IUPAC |
benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2C25H22P.2Cr.7O/c2*1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;;;;;;/h2*1-20H,21H2;;;;;;;;;/q2*+1;;;;;;;;2*-1 |
Clave InChI |
XBIDVURFEIYVGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Sinónimos |
BENZYLTRIPHENYLPHOSPHONIUM DICHROMATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



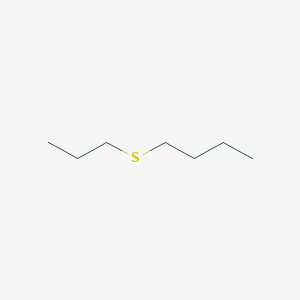
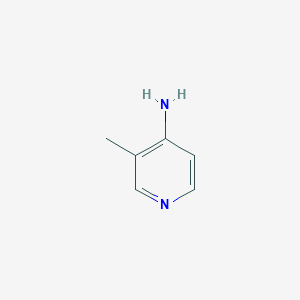
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
